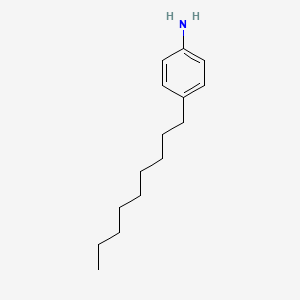

4-Nonylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13H,2-9,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDECURPHVMNAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190971 | |

| Record name | p-Nonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37529-29-6 | |

| Record name | p-Nonylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037529296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Nonylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-nonylaniline, a key intermediate in various industrial applications, including the synthesis of agrochemicals, pharmaceuticals, and dyes. The document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of reaction mechanisms and experimental workflows to facilitate understanding and replication.

Introduction

This compound is an aromatic amine containing a nine-carbon alkyl chain attached to the para position of the aniline ring. This structural feature imparts specific physicochemical properties that are leveraged in the development of various specialized chemicals. The long alkyl chain enhances lipophilicity, which is a critical parameter in the design of bioactive molecules and specialty polymers. This guide explores the most common and effective methods for the synthesis of this compound, providing detailed experimental procedures and comparative data to aid researchers in selecting the optimal pathway for their specific needs.

Core Synthesis Pathways

The synthesis of this compound can be primarily achieved through two main strategies: Reductive Amination and Direct N-Alkylation. A third, multi-step pathway involving Friedel-Crafts acylation of a protected aniline is also a viable, albeit more complex, option.

Reductive Amination of Nonanal with Aniline

Reductive amination is a highly efficient one-pot method for the formation of amines from a carbonyl compound and an amine. In the synthesis of this compound, nonanal is reacted with aniline in the presence of a reducing agent to form the target secondary amine.

Experimental Protocol:

A solution of nonanal (1.0 eq.), aniline (1.0-1.2 eq.), and a catalytic amount of a Brønsted acid (e.g., acetic acid) in a suitable solvent such as methanol or cyclopentyl methyl ether (CPME) is stirred at room temperature for a specified period to facilitate the formation of the intermediate imine. Subsequently, a reducing agent, typically sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise while maintaining the temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography.[1]

Detailed Hypothetical Protocol:

To a solution of nonanal (14.2 g, 100 mmol) and aniline (9.3 g, 100 mmol) in methanol (200 mL), a few drops of glacial acetic acid are added. The mixture is stirred at room temperature for 1-2 hours. The reaction mixture is then cooled to 0 °C, and sodium borohydride (4.5 g, 120 mmol) is added in small portions over 30 minutes. The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound.

N-Alkylation of Aniline with 1-Nonanol or Nonyl Halides

Direct N-alkylation involves the reaction of aniline with a nonyl-containing electrophile, such as 1-nonanol or a 1-nonyl halide. The use of alcohols is often preferred due to their lower cost and reduced environmental impact. These reactions are typically catalyzed by transition metals or solid acid catalysts.

Experimental Protocol:

Aniline (1.0 eq.), 1-nonanol (1.0-1.5 eq.), and a catalyst are combined in a suitable solvent or under solvent-free conditions. The reaction is heated to a specific temperature for a set duration. Common catalysts include complexes of manganese, iridium, or copper-chromite, as well as solid catalysts like zeolites.[2] The reaction progress is monitored, and upon completion, the catalyst is removed by filtration, and the product is purified by distillation or chromatography.

Detailed Hypothetical Protocol:

A mixture of aniline (9.3 g, 100 mmol), 1-nonanol (14.4 g, 100 mmol), and a catalytic amount of a manganese pincer complex (e.g., 0.1 mol%) with a base such as potassium tert-butoxide (KOtBu) is heated at 120-150 °C for 24 hours under an inert atmosphere.[3] After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered to remove the catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation to yield this compound.

Friedel-Crafts Acylation of Acetanilide followed by Reduction

Direct Friedel-Crafts acylation of aniline is generally not feasible due to the Lewis basicity of the amino group, which complexes with and deactivates the Lewis acid catalyst.[4][5] This limitation can be overcome by first protecting the amino group as an acetamide. The resulting acetanilide can then undergo Friedel-Crafts acylation with nonanoyl chloride, followed by deprotection of the acetamide and reduction of the carbonyl group to yield this compound. This multi-step process offers regioselective control, primarily yielding the para-substituted product.

Experimental Protocol:

-

Step 1: Acylation of Acetanilide: Acetanilide is reacted with nonanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane or nitrobenzene.

-

Step 2: Deprotection: The resulting 4-nonanoylacetanilide is hydrolyzed under acidic or basic conditions to yield 4-amino-1-nonylphenone.

-

Step 3: Reduction: The carbonyl group of 4-amino-1-nonylphenone is reduced to a methylene group using a standard reduction method such as the Wolff-Kishner or Clemmensen reduction to afford this compound.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the described synthesis pathways. Please note that the yields are indicative and can vary based on the specific reaction conditions and scale.

| Synthesis Pathway | Key Reagents | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |

| Reductive Amination | Nonanal, Aniline, NaBH₄ | Acetic Acid | Methanol | 0 - Room Temp | 70-90 |

| N-Alkylation | 1-Nonanol, Aniline | Mn, Ir, or Cu-based | Toluene or neat | 120-180 | 60-85 |

| Friedel-Crafts Acylation | Acetanilide, Nonanoyl Chloride | AlCl₃ | Dichloromethane | 0 - Room Temp | 50-70 (overall) |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of reductive amination for this compound synthesis.

Caption: A typical experimental workflow for the synthesis of this compound.

Caption: Catalytic cycle for the N-alkylation of aniline with an alcohol.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways, with reductive amination and N-alkylation being the most direct and efficient methods. Reductive amination offers a one-pot procedure with generally high yields, while N-alkylation, particularly with alcohols, represents a greener alternative. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired purity, scalability, and environmental considerations. The multi-step Friedel-Crafts acylation route, while more complex, provides excellent regioselectivity. This guide provides the foundational knowledge and procedural outlines to enable researchers to synthesize this compound for their specific research and development needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

An In-Depth Technical Guide to 4-Nonylaniline: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nonylaniline, a long-chain alkylated aromatic amine. Due to the limited availability of detailed experimental data for this specific compound, this document combines known properties with generalized, representative protocols for the synthesis and characterization of p-alkylanilines. This approach offers a robust framework for researchers and drug development professionals working with or considering the use of this compound and related compounds.

Core Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 37529-29-6 | Chemical Abstracts Service |

| Molecular Formula | C₁₅H₂₅N | - |

| Molecular Weight | 219.37 g/mol | - |

| Boiling Point | 144 °C at 2 mmHg | Reported |

| Density (Predicted) | 0.913 ± 0.06 g/cm³ | Predicted |

| pKa (Predicted) | 4.96 ± 0.10 | Predicted |

To provide a broader context for the physical properties of this compound, the following table presents the trend in boiling points for a homologous series of p-alkylanilines. This data can be used to estimate the properties of this compound and other long-chain alkylanilines.

Table 2: Boiling Points of p-Alkylanilines

| Compound | Alkyl Chain | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| p-Ethylaniline | C₂H₅ | 121.18 | 216 |

| p-Butylaniline | C₄H₉ | 149.23 | 243 |

| p-Hexylaniline | C₆H₁₃ | 177.28 | 275-277 |

| p-Octylaniline | C₈H₁₇ | 205.34 | 305-307 |

| This compound | C₉H₁₉ | 219.37 | ~320-330 (Estimated at atm. pressure) |

Synthesis and Characterization

Due to the absence of a specific, detailed synthesis protocol for this compound in the literature, a general and representative experimental procedure for the synthesis of p-alkylanilines is provided below. This method is based on the well-established reductive amination of a ketone with aniline. Following the synthesis, standard analytical techniques for the characterization of the product are outlined.

Generalized Experimental Protocol for the Synthesis of this compound

This protocol describes the synthesis of this compound via reductive amination of nonanal with aniline, followed by reduction of the intermediate imine.

Materials:

-

Aniline

-

Nonanal

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve aniline (1.0 eq) in dichloroethane (DCE). To this solution, add nonanal (1.0 eq) and a catalytic amount of acetic acid. Stir the reaction mixture at room temperature for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once the imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Continue stirring at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Generalized Experimental Protocol for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS) is used.

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-500 amu.

-

-

Data Analysis: The retention time of the peak corresponding to this compound and the fragmentation pattern in the mass spectrum will confirm the identity and purity of the compound. The molecular ion peak should be observed at m/z = 219.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum. The expected signals would include:

-

Aromatic protons in the range of 6.5-7.5 ppm.

-

A broad singlet for the -NH₂ protons around 3.5-4.5 ppm.

-

Signals for the nonyl chain protons, including a triplet for the terminal methyl group around 0.9 ppm and multiplets for the methylene groups.

-

-

¹³C NMR: Acquire the carbon NMR spectrum. The expected signals would include:

-

Aromatic carbon signals in the range of 110-150 ppm.

-

Aliphatic carbon signals for the nonyl chain in the range of 14-40 ppm.

-

Role in Drug Discovery and Development

Aniline and its derivatives are important structural motifs in many pharmaceuticals.[1][2] They can serve as versatile building blocks for the synthesis of a wide range of biologically active molecules.[3] However, the aniline scaffold is also associated with potential toxicity, primarily due to metabolic activation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[4][5][6]

The introduction of a long alkyl chain, such as the nonyl group in this compound, can significantly alter the physicochemical properties of the parent aniline molecule. This modification can influence its lipophilicity, membrane permeability, and metabolic stability, which are critical parameters in drug design. Researchers may explore long-chain alkylanilines to modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Visualizing Workflows

General Synthesis of p-Alkylanilines

The following diagram illustrates a generalized synthetic pathway for the preparation of p-alkylanilines.

Caption: Generalized synthesis of p-alkylanilines.

Workflow for Synthesis and Screening of Novel Aniline Derivatives

This diagram outlines a logical workflow for the synthesis and subsequent screening of a novel aniline derivative, such as this compound, in a drug discovery context.

Caption: Drug discovery workflow for aniline derivatives.

References

physical and chemical properties of 4-Nonylaniline

An In-depth Technical Guide to 4-Nonylaniline: Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of the (CAS No: 37529-29-6). It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's key characteristics, outlines common experimental protocols for its synthesis and analysis, and presents its reactivity profile. All quantitative data is summarized in tabular format for clarity, and key processes are visualized using logical diagrams to facilitate understanding.

Physical and Chemical Properties

This compound is an organic compound featuring an aniline core substituted with a nonyl group at the para position. Its properties are largely dictated by the interplay between the aromatic amine group and the long aliphatic chain.

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C15H25N | [1] |

| Molecular Weight | 219.366 g/mol | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Boiling Point | 333.2 ± 11.0 °C at 760 mmHg | [1] |

| Flash Point | 143.2 ± 8.3 °C | [1] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |

| Refractive Index | 1.516 | [1] |

| LogP (Octanol-Water Partition Coefficient) | 5.65 | [1] |

| Polar Surface Area (PSA) | 26.02 Ų | [1] |

| Exact Mass | 219.198700 | [1] |

Chemical Reactivity and Incompatibilities

The chemical behavior of this compound is characteristic of an aromatic amine. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, while the aromatic ring can undergo electrophilic substitution. The long nonyl chain imparts significant hydrophobic character.

Based on the reactivity of similar aniline compounds, this compound is expected to be incompatible with the following:

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

-

Strong Acids: Reacts to form ammonium salts.

-

Strong Bases: While aniline itself is a weak base, strong bases can deprotonate the amine group under certain conditions.

-

Strong Reducing Agents: Generally stable but may react under specific harsh conditions.

Hazardous decomposition products resulting from combustion or thermal degradation may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[2][3].

Experimental Protocols

Synthesis: Reductive Amination Approach

A common and effective method for synthesizing 4-alkylanilines is through the reduction of the corresponding nitro compound. This protocol outlines a general procedure for the synthesis of this compound from 4-nitro-1-nonylbenzene.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitro-1-nonylbenzene in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on activated carbon (10% Pd/C) to the solution[4].

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenation apparatus at 40-50 psi)[4].

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.

-

Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst[4].

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed using standard analytical techniques.

1. Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons (typically in the 6.5-7.5 ppm range), the amine protons, and the aliphatic protons of the nonyl chain. ¹³C NMR will confirm the number and type of carbon atoms[5][6].

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected characteristic peaks include N-H stretches for the amine group (around 3300-3500 cm⁻¹) and C-H stretches for the aromatic and aliphatic components[5][7].

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak (M+) should correspond to the exact mass of this compound[6][8].

2. Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase such as a gradient of acetonitrile and water is commonly used, with detection by a UV-Vis detector[9][10].

-

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is also suitable for purity assessment and identification, given the compound's volatility at higher temperatures[9].

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from similar aniline compounds should be used to guide handling procedures.

-

General Hazards: Anilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled. They may cause damage to organs through prolonged or repeated exposure.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or under a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[2][3].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids[11].

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Avoid release to the environment as aniline compounds can be harmful to aquatic life[2].

References

- 1. This compound | CAS#:37529-29-6 | Chemsrc [chemsrc.com]

- 2. geneseo.edu [geneseo.edu]

- 3. fishersci.com [fishersci.com]

- 4. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 6. lehigh.edu [lehigh.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. yonghuicomposite.com [yonghuicomposite.com]

- 10. yonghuicomposite.com [yonghuicomposite.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-Nonylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-nonylaniline, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination. This allows researchers to generate precise and reliable data tailored to their specific laboratory conditions and solvent systems.

Introduction to this compound

This compound is an organic compound characterized by an aniline core substituted with a nonyl group at the para position. The presence of both a polar amino group and a long, nonpolar alkyl chain gives the molecule amphiphilic properties, influencing its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in synthesis, purification, and formulation development.

Theoretical Framework for Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in each other.

-

Polar Solvents (e.g., Methanol, Ethanol, DMSO): The polar amino group (-NH₂) of this compound can form hydrogen bonds with polar solvent molecules. However, the long nonyl chain is nonpolar and will have unfavorable interactions with highly polar solvents. Therefore, this compound is expected to have moderate solubility in polar protic and aprotic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar nonyl group will interact favorably with nonpolar solvents through van der Waals forces. The polar amino group will have weaker interactions, but the overall solubility in nonpolar solvents is expected to be significant, particularly in aromatic solvents like toluene due to potential π-π stacking interactions with the benzene ring.

-

Intermediate Polarity Solvents (e.g., Acetone, Ethyl Acetate): These solvents can interact with both the polar and nonpolar parts of the this compound molecule, likely resulting in good solubility.

Quantitative Solubility Data

| Organic Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Polarity Index | Solubility of this compound ( g/100 mL at 25°C) | Observations |

| Methanol | 32.04 | 0.792 | 5.1 | Data to be determined | |

| Ethanol | 46.07 | 0.789 | 4.3 | Data to be determined | |

| Acetone | 58.08 | 0.791 | 5.1 | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 7.2 | Data to be determined | |

| Toluene | 92.14 | 0.867 | 2.4 | Data to be determined | |

| n-Hexane | 86.18 | 0.655 | 0.1 | Data to be determined | |

| Other (Specify) | Data to be determined |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents, adapted from established guidelines such as the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, and ASTM E1148.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with a water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Experimental Workflow for Solubility Determination

Detailed Methodologies

4.3.1. Shake-Flask Method (for moderately to highly soluble compounds)

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or on a magnetic stirrer in a water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary test can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 24 hours in the constant temperature bath for the undissolved this compound to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

To ensure the removal of any suspended microparticles, filter the aliquot through a syringe filter that is chemically resistant to the solvent.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV, GC-FID).

-

Determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

4.3.2. Column Elution Method (for sparingly soluble compounds)

-

Column Preparation:

-

Prepare a small column packed with an inert support material (e.g., glass wool or beads) coated with an excess of this compound.

-

Place the column in a constant temperature environment.

-

-

Elution:

-

Pump the selected organic solvent through the column at a slow, constant flow rate. This allows the solvent to become saturated with this compound as it passes through the column.

-

-

Sample Collection and Analysis:

-

Collect fractions of the eluate.

-

Analyze the concentration of this compound in successive fractions until a constant concentration is observed, indicating that saturation has been achieved.

-

This constant concentration is the solubility of this compound in that solvent.

-

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined procedures, researchers and drug development professionals can generate reliable and accurate solubility data, which is essential for the effective use of this compound in their work. The provided table template can be used to build a valuable internal database of its solubility in various organic solvents.

An In-depth Technical Guide on the Environmental Fate of 4-Nonylaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience. While grounded in established scientific principles and predictive models, it highlights a significant lack of direct experimental data for 4-Nonylaniline. The quantitative data presented herein is largely based on Quantitative Structure-Activity Relationship (QSAR) modeling and should be interpreted with the understanding that these are estimations and not a substitute for empirical testing.

Executive Summary

This compound, a substituted aniline with a long alkyl chain, presents a data gap in terms of its environmental fate and ecotoxicological profile. Due to the absence of comprehensive experimental studies, this guide synthesizes available physicochemical data with predictions from validated Quantitative Structure-Activity Relationship (QSAR) models, specifically the U.S. Environmental Protection Agency's (EPA) EPI Suite™. The predictions indicate that this compound is not readily biodegradable, possesses a high potential for adsorption to soil and sediment, and has a significant bioaccumulation potential. Its predicted aquatic toxicity is high, classifying it as toxic to aquatic organisms. This guide provides a detailed overview of the predicted environmental behavior of this compound, outlines the standard experimental protocols for its assessment, and visually represents key environmental processes and workflows.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a substance is crucial for predicting its environmental distribution and behavior. While experimental data is limited, the following table summarizes known and estimated properties for this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₂₅N | ChemSrc[1] |

| Molecular Weight | 219.37 g/mol | ChemSrc[1] |

| Physical State | Liquid (presumed at 25°C) | - |

| Boiling Point | 333.2 ± 11.0 °C at 760 mmHg | ChemSrc[1] |

| Density | 0.9 ± 0.1 g/cm³ | ChemSrc[1] |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | ChemSrc[1] |

| Water Solubility | 0.246 mg/L at 25°C | EPI Suite™ (WSKOWWIN v1.42) |

| Log Octanol-Water Partition Coefficient (Log Kow) | 5.65 | ChemSrc[1] |

| Henry's Law Constant | 1.12 x 10⁻⁴ atm-m³/mol at 25°C | EPI Suite™ (HENRYWIN v3.20) |

Environmental Fate

The environmental fate of a chemical is governed by a combination of transport and transformation processes. The high Log Kow of this compound (5.65) is a strong indicator of its likely behavior, suggesting it will preferentially partition from water into organic phases such as soil organic carbon, sediment, and the fatty tissues of organisms.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can contribute to the transformation of chemicals in the environment.

-

Hydrolysis: The HYDROWIN™ v2.00 model within EPI Suite™ predicts that this compound is resistant to hydrolysis. Aniline itself is hydrolytically stable, and the addition of the nonyl group is not expected to introduce a hydrolyzable functional group.

-

Photolysis: While specific experimental data for the photolysis of this compound is unavailable, anilines can undergo direct photolysis in the atmosphere and surface waters. The rate of photolysis is dependent on factors such as water clarity, depth, and the presence of photosensitizing agents. However, for long-chain alkylbenzenes, photooxidation has been suggested to be a less significant degradation pathway compared to biodegradation[2].

Biotic Degradation

The BIOWIN™ models in EPI Suite™ predict that this compound is not readily biodegradable. This suggests that it is likely to persist in the environment for a considerable time.

| BIOWIN™ Model | Prediction |

| BIOWIN1 (Linear Model) | Does not biodegrade fast |

| BIOWIN2 (Non-Linear Model) | Does not biodegrade fast |

| BIOWIN3 (Ultimate Biodegradation Timeframe) | Weeks to months |

| BIOWIN4 (Primary Biodegradation Timeframe) | Weeks |

| BIOWIN5 (MITI Linear Model) | Not readily biodegradable |

| BIOWIN6 (MITI Non-Linear Model) | Not readily biodegradable |

| BIOWIN7 (Anaerobic Biodegradation) | Not readily biodegradable |

The predicted slow rate of biodegradation, coupled with its high lipophilicity, indicates a potential for persistence in environmental compartments, particularly in sediment and soil.

Bioaccumulation

The high Log Kow value of 5.65 strongly suggests that this compound has the potential to bioaccumulate in aquatic organisms. The BCFBAF™ v3.01 model in EPI Suite™ provides the following bioconcentration factor (BCF) predictions for fish:

| BCF Prediction Method | Log BCF | BCF (L/kg) |

| Log Kow based | 3.56 | 3630 |

| Arnot-Gobas (upper trophic) | 4.01 | 10232 |

A BCF value greater than 2000 is generally considered to indicate a high potential for bioaccumulation. The predicted BCF values for this compound significantly exceed this threshold, highlighting the potential for this chemical to accumulate in aquatic food webs.

Environmental Distribution (Mobility)

The potential for this compound to move between environmental compartments is largely dictated by its partitioning behavior. The KOCWIN™ v2.00 model in EPI Suite™ predicts a high soil and sediment adsorption coefficient.

| Koc Prediction Method | Log Koc | Koc (L/kg) |

| MCI Method | 4.67 | 46773 |

| Log Kow Method | 4.88 | 75857 |

These high Koc values indicate that this compound will be strongly adsorbed to organic matter in soil and sediment, limiting its mobility in the aqueous phase and its potential to leach into groundwater. The majority of the compound released into the environment is expected to reside in soil and sediment.

Ecotoxicity

The ECOSAR™ v2.0 model within EPI Suite™ was used to predict the aquatic toxicity of this compound. The predictions are based on its structural similarity to other anilines.

| Trophic Level | Endpoint | Predicted Value (mg/L) |

| Fish | 96-hr LC50 | 0.53 |

| Daphnia | 48-hr EC50 | 0.28 |

| Green Algae | 96-hr EC50 | 0.15 |

These predicted values indicate that this compound is toxic to aquatic organisms at low concentrations. The European Union's classification, labelling and packaging (CLP) regulation would likely classify this substance as "Toxic to aquatic life" and potentially "Toxic to aquatic life with long-lasting effects" given its predicted persistence and bioaccumulation potential.

Experimental Protocols

In the absence of specific experimental data for this compound, this section details the standard OECD (Organisation for Economic Co-operation and Development) guidelines that would be employed to determine its environmental fate and ecotoxicity. These protocols are the internationally accepted standard methods.

Abiotic Degradation

-

Hydrolysis as a Function of pH (OECD 111): This tiered test guideline is designed to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9)[3][4][5].

-

Principle: Sterile aqueous buffer solutions of the test substance are incubated in the dark at a constant temperature.

-

Procedure: A preliminary test is conducted for 5 days at 50°C. If significant hydrolysis (>10%) is observed, a higher-tier kinetic study is performed at different temperatures to determine the hydrolysis rate constant and half-life. The identity and concentration of major hydrolysis products (>10% of the initial concentration) are also determined[6].

-

-

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316): This guideline evaluates the potential for a chemical to be degraded by direct absorption of sunlight in water[7][8][9].

-

Principle: A solution of the test substance in pure water is irradiated with light that simulates natural sunlight.

-

Procedure: The test is typically conducted using a xenon lamp with filters to mimic the solar spectrum at the Earth's surface. The concentration of the test substance is monitored over time, and the photolysis rate constant, half-life, and quantum yield are calculated. Dark controls are run in parallel to account for any non-photolytic degradation[7].

-

Biotic Degradation

-

Ready Biodegradability (OECD 301): This series of tests provides a stringent screen for assessing the ready biodegradability of chemicals in an aerobic aqueous medium[10][11][12]. A substance is considered readily biodegradable if it meets the pass levels (e.g., >60% of theoretical CO₂ evolution) within a 10-day window during the 28-day test period[11][13].

-

Principle: A small amount of the test substance is incubated with a microbial inoculum (e.g., activated sludge) in a mineral medium.

-

Methods: Several methods exist, including the CO₂ Evolution Test (OECD 301B) and the Manometric Respirometry Test (OECD 301F)[10][11]. Degradation is measured by parameters such as CO₂ production or oxygen consumption.

-

Bioaccumulation

-

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This guideline describes procedures for determining the bioconcentration and biomagnification potential of chemicals in fish.

-

Principle: The test consists of two phases: an uptake phase where fish are exposed to the test substance (either in the water or through their diet) and a depuration phase where they are transferred to a clean environment.

-

Procedure: During both phases, the concentration of the test substance in the fish tissue is measured at various time points. From these measurements, the bioconcentration factor (BCF), uptake rate constant, and depuration rate constant are calculated.

-

Ecotoxicity

-

Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period[1].

-

Principle: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.

-

Procedure: Mortalities are recorded at 24, 48, 72, and 96 hours. The LC50 value and its 95% confidence limits are calculated[1].

-

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This test determines the concentration of a substance that immobilizes 50% of the daphnids (EC50) within a 48-hour period.

-

Principle: Young daphnids are exposed to a series of concentrations of the test substance.

-

Procedure: The number of immobilized daphnids is recorded at 24 and 48 hours, and the 48-hour EC50 is calculated.

-

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae.

-

Principle: Exponentially growing cultures of algae are exposed to various concentrations of the test substance for 72 hours.

-

Procedure: The growth of the algae is measured over time (e.g., by cell counts or fluorescence). The concentration that causes a 50% reduction in growth rate (ErC50) or yield (EyC50) is determined.

-

Visualizations

The following diagrams illustrate the key environmental fate pathways and a general experimental workflow for assessing a substance like this compound.

Environmental Fate Pathways of this compound

Environmental Fate Assessment Workflow

Hypothetical Biodegradation Pathway of this compound

References

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. researchgate.net [researchgate.net]

- 3. OPERA [ntp.niehs.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. omicsonline.org [omicsonline.org]

- 6. epa.gov [epa.gov]

- 7. chemistryforsustainability.org [chemistryforsustainability.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. Item - OPERA: A QSAR tool for physicochemical properties and environmental fate predictions - figshare - Figshare [figshare.com]

- 10. OPERA: A free and open source QSAR tool for predicting physicochemical properties and environmental fate endpoints. ACS 2018 (New Orleans, USA) | PDF [slideshare.net]

- 11. EPI Suite™ [episuite.dev]

- 12. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Free and open-source QSAR-ready workflow for automated standardization of chemical structures in support of QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Nonylaniline: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nonylaniline, a lesser-known long-chain alkylated aromatic amine, holds potential for various applications in organic synthesis, materials science, and pharmaceutical development. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and analytical characterization. While specific historical records of its discovery are scarce, its preparation falls under the well-established methodologies for the synthesis of p-alkylanilines. This document details a robust experimental protocol for its synthesis via Friedel-Crafts acylation followed by reduction. Quantitative data is presented in tabular format for clarity, and a logical workflow for its synthesis is visualized using a DOT graph. This guide serves as a foundational resource for researchers interested in the utilization and further exploration of this compound.

Introduction and Historical Context

Aniline and its derivatives have been cornerstones of chemical synthesis since the dawn of the modern chemical industry. The introduction of alkyl chains onto the aniline scaffold, particularly at the para position, gives rise to a class of compounds known as p-alkylanilines. These modifications significantly alter the physicochemical properties of the parent aniline molecule, enhancing its lipophilicity and influencing its reactivity and potential biological activity.

While the precise first synthesis of this compound is not well-documented in readily accessible historical literature, its preparation is conceptually rooted in the broader history of aniline functionalization. The development of synthetic routes to long-chain p-alkylanilines has been driven by their utility as intermediates in the production of dyes, polymers, and pharmaceuticals. The methodologies described herein are based on fundamental organic reactions that have been refined over the past century.

Physicochemical Properties of this compound and Related Compounds

Quantitative data for this compound is not widely available in public databases. Therefore, this section presents a combination of predicted properties and experimental data for a closely related and well-characterized homolog, 4-Butylaniline, to provide a reasonable estimation of its characteristics.

| Property | This compound (Predicted/Estimated) | 4-Butylaniline (Experimental) |

| Molecular Formula | C₁₅H₂₅N | C₁₀H₁₅N[1] |

| Molecular Weight | 219.37 g/mol | 149.23 g/mol [2] |

| Appearance | Likely a pale yellow to brown liquid or low melting solid | Clear colorless mobile liquid[1] |

| Boiling Point | > 300 °C at 760 mmHg | 133-134 °C at 14 mmHg[2] |

| Melting Point | Likely < 25 °C | -14 °C[3] |

| Density | ~0.92 g/mL | 0.945 g/mL at 25 °C[2] |

| Refractive Index | ~1.52 | n20/D 1.535[2] |

| Solubility | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in organic solvents[1] |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be efficiently achieved through a two-step process involving the Friedel-Crafts acylation of an N-protected aniline (acetanilide) with nonanoyl chloride, followed by the reduction of the resulting amide. The initial protection of the amino group is crucial to prevent its reaction with the Lewis acid catalyst in the Friedel-Crafts step.

Step 1: Synthesis of 4-Nonanoylacetanilide

Reaction: Friedel-Crafts Acylation

Materials:

-

Acetanilide

-

Nonanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Standard glassware

Procedure:

-

In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of nonanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.

-

To this mixture, add a solution of acetanilide (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-nonanoylacetanilide.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

Reaction: Clemmensen or Wolff-Kishner Reduction (Clemmensen is detailed below)

Materials:

-

4-Nonanoylacetanilide (from Step 1)

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Sodium hydroxide (NaOH), 10% solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard glassware

Procedure:

-

Prepare zinc amalgam by stirring zinc dust with a 5% mercuric chloride solution for 10 minutes, then decanting the solution and washing the solid with water.

-

In a round-bottom flask, place the amalgamated zinc (4 equivalents) and cover it with a mixture of concentrated hydrochloric acid and water (2:1).

-

Add the 4-nonanoylacetanilide (1.0 equivalent) dissolved in toluene to the flask.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reaction to maintain a strongly acidic environment.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and decant the liquid from the excess zinc amalgam.

-

Transfer the liquid to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and carefully neutralize by washing with a 10% sodium hydroxide solution until the aqueous layer is basic.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation or column chromatography.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm region. A broad singlet for the -NH₂ protons. Aliphatic protons of the nonyl chain from ~0.8 ppm (terminal CH₃) to ~2.5 ppm (CH₂ adjacent to the aromatic ring). |

| ¹³C NMR | Aromatic carbons in the 110-150 ppm region. Aliphatic carbons of the nonyl chain in the 14-35 ppm region. |

| FT-IR | N-H stretching vibrations around 3300-3500 cm⁻¹. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹ and of the aliphatic chain below 3000 cm⁻¹. Aromatic C=C stretching around 1500-1600 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (219.37 m/z). Fragmentation patterns showing the loss of alkyl fragments. |

| Purity (GC-MS/HPLC) | A major peak corresponding to the product with high purity. |

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis, understanding, and characterization of this compound. While direct historical accounts of its discovery are limited, the methodologies presented are robust and based on well-established principles of organic chemistry. The provided experimental protocols, tabulated data, and workflow visualization offer a practical resource for researchers aiming to work with this and other long-chain p-alkylanilines. Further investigation into the specific applications of this compound in areas such as liquid crystals, antioxidants, and pharmaceutical intermediates is warranted and encouraged.

References

potential industrial uses of 4-Nonylaniline

An In-depth Technical Guide to the Potential Industrial Uses of 4-Nonylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an alkylated aromatic amine, presents significant potential across various industrial applications due to its chemical structure. This technical guide explores its core uses as an antioxidant in lubricants and rubber, and as a corrosion inhibitor. While specific performance data for this compound is limited in publicly available literature, this document compiles and presents analogous data from structurally similar compounds, such as other p-alkylanilines and alkylated diphenylamines, to provide a comprehensive overview of its expected performance. The guide includes detailed mechanisms of action, illustrative experimental protocols, and process workflows to serve as a foundational resource for research and development in this area.

Introduction to this compound

This compound (C₁₅H₂₅N) is an organic compound characterized by an aniline molecule substituted with a nonyl group at the para position. This long alkyl chain imparts significant lipophilicity, making it soluble in nonpolar media such as hydrocarbon-based oils and polymers. This property is crucial for its function as an additive in industrial products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various industrial formulations.

| Property | Value |

| Molecular Formula | C₁₅H₂₅N |

| Molecular Weight | 219.37 g/mol |

| Boiling Point | 333.2 ± 11.0 °C at 760 mmHg |

| Flash Point | 143.2 ± 8.3 °C |

| Density | 0.9 ± 0.1 g/cm³ |

| LogP | 5.65 |

Industrial Application as an Antioxidant

The primary industrial application of aromatic amines like this compound is as antioxidants.[1] They are particularly effective at high temperatures, making them suitable for demanding applications in lubricants and rubber.[2]

Antioxidant in Lubricants

In lubricants, antioxidants are critical additives that prevent the thermo-oxidative breakdown of the base oil, which can lead to increased viscosity, sludge formation, and acid buildup.[3] Aromatic amines, such as alkylated diphenylamines, are primary antioxidants that act as radical scavengers.[1]

Mechanism of Action

The antioxidant mechanism of aromatic amines involves the donation of a hydrogen atom from the N-H group to terminate the chain reaction of autoxidation.[4][5] This process is illustrated in the diagram below. The amine antioxidant (Ar₂NH) reacts with a peroxy radical (ROO•), which is a key propagator of oxidation, to form a stable hydroperoxide and a resonance-stabilized aminyl radical (Ar₂N•).[4] This aminyl radical is significantly less reactive than the peroxy radical and can further react with other radicals to terminate the oxidation cycle.[4]

Caption: Radical scavenging mechanism of an aromatic amine antioxidant.

Performance Data

Table 2: Illustrative Oxidation Stability of Lubricant Formulations with Aminic Antioxidants (Data is representative of typical performance and not specific to this compound)

| Base Oil | Antioxidant (1.5 wt%) | Test Method | Result (Oxidation Induction Time, min) | Reference |

| Group II Mineral Oil | Nonylated Diphenylamine | PDSC @ 200°C | 32.1 | [6] |

| Group II Mineral Oil | Substituted p-phenylenediamine | PDSC @ 200°C | 31.3 | [6] |

| Group II Mineral Oil | Blend (0.75% each) | PDSC @ 200°C | 36.3 | [6] |

These results demonstrate that aminic antioxidants significantly extend the oxidation induction time of lubricants, and blends can offer synergistic effects.[6]

Antioxidant in Rubber

In the rubber industry, antioxidants are essential for protecting rubber products from degradation due to heat, oxygen, and ozone, which can cause cracking, hardening, and loss of elasticity.[7] Amine-type antioxidants are highly effective and widely used for this purpose.[7]

Mechanism of Action

Similar to their function in lubricants, aromatic amine antioxidants in rubber act as radical scavengers to interrupt the oxidation chain reaction.[7] They are particularly effective against thermal and oxidative aging.[2]

Performance Data

The evaluation of antioxidants in rubber often involves measuring the change in mechanical properties after accelerated aging. While specific data for this compound is unavailable, Table 3 presents representative data for a novel reactive antioxidant based on p-aminodiphenylamine, demonstrating the protective effect.

Table 3: Mechanical Properties of SBR Composites Before and After Aging (70°C, 168h) (Data is illustrative for a GMA-g-PPDA antioxidant and not specific to this compound)

| Antioxidant (2 phr) | Property | Before Aging | After Aging | % Retention | Reference |

| GMA-g-PPDA | Tensile Strength (MPa) | 16.5 | 14.8 | 89.7 | [8] |

| Elongation at Break (%) | 480 | 390 | 81.3 | [8] | |

| Commercial 4020 | Tensile Strength (MPa) | 15.8 | 12.1 | 76.6 | [8] |

| Elongation at Break (%) | 460 | 320 | 69.6 | [8] |

The data indicates that advanced amine antioxidants can provide superior retention of mechanical properties compared to conventional antioxidants after aging.[8]

Industrial Application as a Corrosion Inhibitor

Aniline and its derivatives are known to act as corrosion inhibitors for various metals in acidic environments.[9][10] The long alkyl chain of this compound enhances its potential as a corrosion inhibitor, particularly in oil and gas applications, by increasing its surface activity and hydrophobicity.

Mechanism of Action

Corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[9] The adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor's heteroatoms (like nitrogen in the aniline group) and the metal's d-orbitals.[11] The effectiveness of the inhibitor depends on its concentration, the temperature, and the nature of the metal and corrosive environment.[11]

Caption: Experimental workflow for evaluating a corrosion inhibitor.

Performance Data

Specific corrosion inhibition data for this compound is not available in the reviewed literature. However, studies on aniline and its derivatives provide a strong basis for its potential efficacy. Table 4 summarizes inhibition efficiency data for aniline on copper.

Table 4: Inhibition Efficiency (%IE) of Aniline on Copper in 0.1 M HCl (Data is for Aniline, not this compound)

| Aniline Concentration (M) | %IE (from Polarization) | %IE (from Gravimetric) | Reference |

| 10⁻⁵ | 19.3 | 20.1 | [10] |

| 10⁻⁴ | 35.8 | 36.2 | [10] |

| 10⁻³ | 59.4 | 60.3 | [10] |

| 10⁻² | 82.5 | 83.1 | [10] |

| 10⁻¹ | 67.2 | 66.8 | [10] |

The data shows that inhibition efficiency increases with concentration up to a critical point.[10] The long nonyl chain in this compound would likely increase its adsorption on the metal surface, potentially leading to higher inhibition efficiencies at lower concentrations compared to unsubstituted aniline.

Potential Applications in Dye and Pharmaceutical Synthesis

While the primary applications for this compound are as an industrial additive, its core aniline structure suggests potential as an intermediate in the synthesis of dyes and pharmaceuticals. Aniline and its derivatives are fundamental building blocks for a vast range of organic compounds.[12] The nonyl group could be used to impart specific properties, such as increased solubility in non-polar environments or altered biological activity. However, there is no direct evidence from the search results for the current use of this compound in these sectors.

Experimental Protocols

Generalized Synthesis of 4-n-Alkylanilines

A common method for the synthesis of p-alkylanilines involves the Friedel-Crafts alkylation of aniline. However, this can lead to a mixture of products. A more controlled, multi-step synthesis is often preferred for obtaining the pure para-substituted product. A representative procedure is outlined below, based on methods for similar compounds.[13][14]

Caption: Generalized workflow for the synthesis of this compound.

Step 1: Acylation of Aniline

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve aniline in a suitable solvent such as dichloromethane.

-

Add a base, typically pyridine, to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add nonanoyl chloride to the cooled solution.

-

Allow the reaction to stir and warm to room temperature overnight.

-

Work up the reaction by washing with dilute acid and brine, then dry the organic layer and remove the solvent under reduced pressure to yield N-nonanoyl-aniline.

Step 2: Fries Rearrangement

-

Heat the N-nonanoyl-aniline product from Step 1 with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), without a solvent.

-

The reaction is typically heated to a temperature range of 120-160°C for several hours.

-

After cooling, the reaction mixture is carefully quenched with ice and hydrochloric acid.

-

The product, 4-amino-phenyl nonyl ketone, can be extracted with an organic solvent.

Step 3: Reduction of the Ketone

-

The ketone group of 4-amino-phenyl nonyl ketone is reduced to a methylene group.

-

Clemmensen Reduction: Reflux the ketone with amalgamated zinc and concentrated hydrochloric acid.

-

Wolff-Kishner Reduction: Heat the ketone with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent like ethylene glycol.

Step 4: Purification

-

The crude this compound is purified.

-

Vacuum distillation is often effective for liquid products.[14]

-

Alternatively, column chromatography on silica gel can be used for high purity.

Conclusion

This compound is a versatile molecule with significant potential in several industrial applications, primarily as an antioxidant in lubricants and rubber, and as a corrosion inhibitor. Its long alkyl chain enhances its solubility and performance in non-polar systems. While direct quantitative performance data for this compound is scarce, analysis of structurally related compounds provides strong evidence of its utility. The provided mechanisms of action and generalized experimental protocols offer a solid foundation for researchers and professionals to explore and develop applications for this compound. Further research is warranted to quantify its performance characteristics in specific formulations and to explore its potential as an intermediate in the synthesis of novel dyes and pharmaceuticals.

References

- 1. precisionlubrication.com [precisionlubrication.com]

- 2. asianpubs.org [asianpubs.org]

- 3. automotive-transportation.basf.com [automotive-transportation.basf.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. US20060128574A1 - Lubricant compositions stabilized with multiple antioxidants - Google Patents [patents.google.com]

- 7. chembroad.com [chembroad.com]

- 8. Synthesis and Properties of a Novel Reactive and Low-Migration-Resistant Antioxidant and Its Application in Rubber Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantum Chemical and Experimental Evaluation of a 4-Amino-Antipyrine Based Schiff Base as Corrosion Inhibitor for Steel Material - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. US2118493A - Manufacture of aniline derivatives - Google Patents [patents.google.com]

Methodological & Application

Applications of 4-Nonylaniline in Organic Synthesis: A Detailed Overview for Researchers

Introduction

4-Nonylaniline, a member of the alkyl-substituted aniline family, presents a unique combination of a reactive aromatic amine and a long, lipophilic nonyl chain. This bifunctional nature makes it a valuable precursor in various organic syntheses, with potential applications in the development of dyes, functional polymers, corrosion inhibitors, and antioxidants. While specific literature on this compound is limited, its structural similarity to other 4-alkylanilines allows for the extrapolation of its synthetic utility. This document provides a detailed overview of the potential applications of this compound, including generalized experimental protocols and conceptual workflows.

Synthesis of Azo Dyes

Azo dyes, characterized by the -N=N- functional group, represent a large and important class of colored compounds with widespread applications in the textile, printing, and imaging industries. The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. This compound can serve as the amine component in this synthesis, with the nonyl group potentially imparting unique solubility and fastness properties to the resulting dye.

Experimental Protocol: General Synthesis of an Azo Dye from this compound

This protocol is a generalized procedure and may require optimization for this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Coupling agent (e.g., phenol, β-naphthol, N,N-dimethylaniline)

-

Sodium hydroxide (NaOH)

-

Ice

-

Ethanol

Procedure:

-

Diazotization of this compound:

-

Dissolve a specific molar amount of this compound in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.

-

-

Preparation of the Coupling Agent Solution:

-

Dissolve an equimolar amount of the chosen coupling agent in an aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

-

-

Isolation and Purification:

-

Filter the precipitated azo dye using vacuum filtration.

-

Wash the solid with cold water to remove any unreacted salts.

-

Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the pure product.

-

Workflow for Azo Dye Synthesis

Formation of Schiff Bases

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. These compounds are versatile ligands in coordination chemistry and have applications in catalysis, materials science, and as intermediates in the synthesis of pharmaceuticals. The reaction of this compound with various carbonyl compounds can lead to a range of Schiff bases with the lipophilic nonyl group influencing their solubility and coordination properties.

Experimental Protocol: General Synthesis of a Schiff Base from this compound

This protocol is a generalized procedure and may require optimization for specific reactants.

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., benzaldehyde, salicylaldehyde)

-

Ethanol or Methanol

-

Catalytic amount of glacial acetic acid (optional)

Procedure:

-

Reaction Setup:

-

Dissolve equimolar amounts of this compound and the carbonyl compound in a suitable solvent like ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst, if necessary.

-

-

Reaction:

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Isolation of Product:

-

After the reaction is complete, cool the mixture to room temperature.

-

The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or hexane, to yield the pure Schiff base.

-

Logical Relationship for Schiff Base Formation

Potential as a Corrosion Inhibitor

Aniline and its derivatives, especially those with long alkyl chains, are known to act as corrosion inhibitors for various metals and alloys in acidic media. The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring can interact with the vacant d-orbitals of the metal surface, leading to the formation of a protective film that inhibits corrosion. The long nonyl chain in this compound would likely enhance this protective effect by creating a hydrophobic barrier on the metal surface.

Conceptual Experimental Workflow for Corrosion Inhibition Studies

Quantitative Data Summary (Hypothetical)

Due to the lack of specific experimental data for this compound, the following table is a hypothetical representation of expected results based on the behavior of similar long-chain alkylanilines.

| Concentration of this compound (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 | 10.5 | 0 |

| 50 | 5.2 | 50.5 |

| 100 | 3.1 | 70.5 |

| 200 | 1.5 | 85.7 |

| 500 | 0.8 | 92.4 |

Antioxidant Properties

Aniline derivatives can exhibit antioxidant activity by donating a hydrogen atom from the amino group to scavenge free radicals. The presence of an electron-donating alkyl group, such as the nonyl group, at the para position is expected to enhance this activity by stabilizing the resulting anilinyl radical.

Signaling Pathway for Antioxidant Action

This compound holds significant promise as a versatile building block in organic synthesis. Its applications are projected to be in the synthesis of novel azo dyes with tailored properties, functional Schiff bases for coordination chemistry, effective corrosion inhibitors, and potent antioxidants. The protocols and workflows provided herein offer a foundational guide for researchers and professionals in drug development and materials science to explore the full potential of this interesting molecule. Further experimental investigation is warranted to establish specific reaction conditions and quantify the performance of this compound in these applications.

Application Notes and Protocols: Investigating the Antioxidant Potential of 4-Nonylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline derivatives have garnered interest in medicinal chemistry for their diverse biological activities. While many aniline compounds are recognized as important intermediates in drug synthesis, their potential as antioxidants is an emerging area of investigation.[1] This document provides a framework for exploring the antioxidant properties of 4-Nonylaniline. Although direct studies on the antioxidant capacity of this compound are not extensively documented, its chemical structure, featuring an amino group attached to an aromatic ring, suggests potential for free radical scavenging activity.[2] The long nonyl chain may also influence its lipophilicity and interaction with cellular membranes.

These application notes and protocols are designed to guide researchers in the systematic evaluation of this compound as a potential antioxidant. The methodologies described are standard assays used to characterize the antioxidant activity of chemical compounds.[2][3]

Postulated Mechanism of Antioxidant Action

The antioxidant activity of aniline derivatives is often attributed to the hydrogen-donating ability of the amino group (-NH2) attached to the aromatic ring.[2] It is hypothesized that this compound may exert its antioxidant effects through a similar mechanism, primarily by hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals. The resonance stabilization of the resulting radical contributes to its efficacy.[2]

Caption: Postulated radical scavenging mechanism of this compound.

Experimental Protocols

To investigate the antioxidant potential of this compound, a series of in vitro assays are recommended. These assays measure the ability of a compound to scavenge different types of free radicals or to reduce oxidized species.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.[4]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[2]

Protocol:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

Add 1.0 mL of the DPPH solution to 1.0 mL of each concentration of the this compound solution (and controls).

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Methanol is used as the blank.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Value Determination:

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentrations of this compound.[5]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another widely used method to assess antioxidant activity.[5]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is measured.[2]

Protocol:

-

Preparation of Reagents:

-

Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-